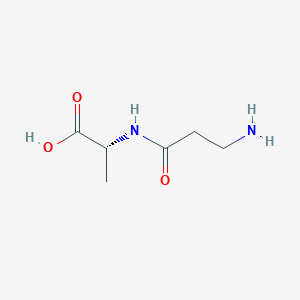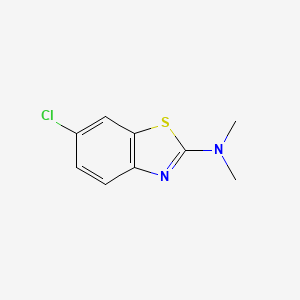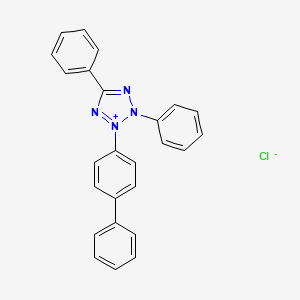
2-Chloro-4-fluoro-N,N-dimethyl-benzenemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-fluoro-N,N-dimethyl-benzenemethanamine is an organic compound with the molecular formula C9H11ClFN It is a derivative of benzenemethanamine, characterized by the presence of chloro and fluoro substituents on the benzene ring, along with a dimethylamino group attached to the methanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-N,N-dimethyl-benzenemethanamine typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with dimethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. The choice of solvents, catalysts, and reducing agents is crucial to ensure the scalability and cost-effectiveness of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-fluoro-N,N-dimethyl-benzenemethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Corresponding amines or partially reduced intermediates.
Aplicaciones Científicas De Investigación
2-Chloro-4-fluoro-N,N-dimethyl-benzenemethanamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of functional materials with specific electronic or optical properties.
Chemical Biology: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-fluoro-N,N-dimethyl-benzenemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can influence its binding affinity and specificity. The dimethylamino group may participate in hydrogen bonding or electrostatic interactions, affecting the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylbenzylamine: Similar structure but lacks the chloro and fluoro substituents.
2-Chloro-N,N-dimethylbenzylamine: Similar but without the fluoro substituent.
4-Fluoro-N,N-dimethylbenzylamine: Similar but without the chloro substituent.
Uniqueness
2-Chloro-4-fluoro-N,N-dimethyl-benzenemethanamine is unique due to the combined presence of chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its specificity in biological applications.
Propiedades
Fórmula molecular |
C9H11ClFN |
|---|---|
Peso molecular |
187.64 g/mol |
Nombre IUPAC |
1-(2-chloro-4-fluorophenyl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C9H11ClFN/c1-12(2)6-7-3-4-8(11)5-9(7)10/h3-5H,6H2,1-2H3 |
Clave InChI |
TZKKUIHXPPCHNK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=C(C=C(C=C1)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


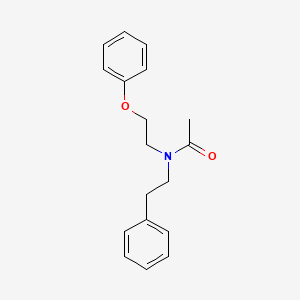
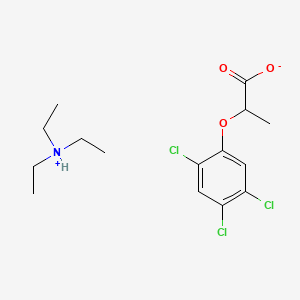
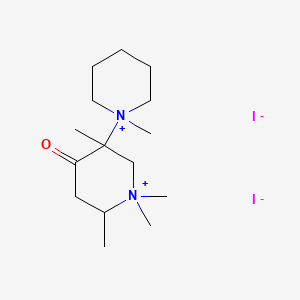
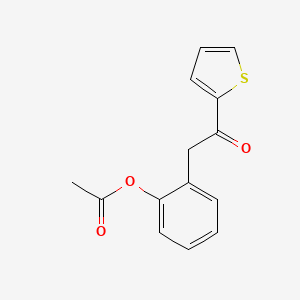

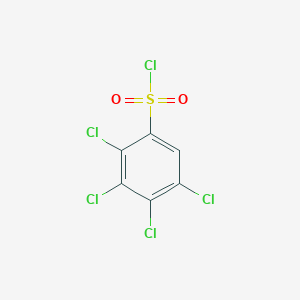
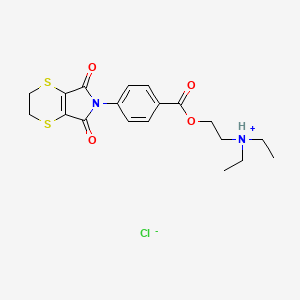

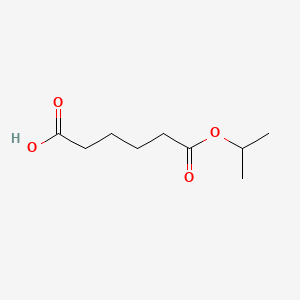
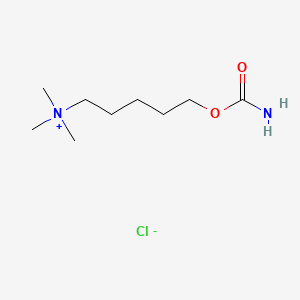
![2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]-](/img/structure/B13768379.png)
